![molecular formula C14H10F3NO3 B3012718 4-[5-(三氟甲基)吡啶-2-基]氧基苯基乙酸酯 CAS No. 2416230-46-9](/img/structure/B3012718.png)

4-[5-(三氟甲基)吡啶-2-基]氧基苯基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

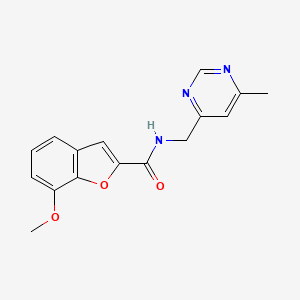

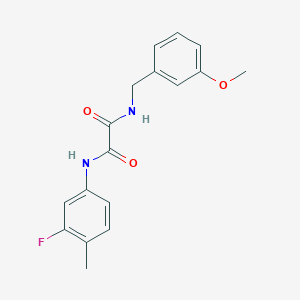

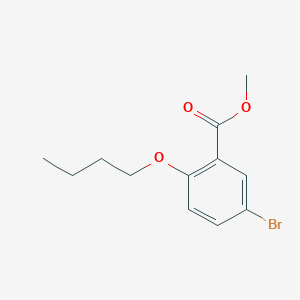

“[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate” is a chemical compound with the molecular formula C14H10F3NO3 . It is related to the class of compounds known as trifluoromethylpyridines, which have been widely used in the agrochemical and pharmaceutical industries .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods. The InChI code for this compound is1S/C14H10F3NO3/c1-9(19)20-11-3-5-12(6-4-11)21-13-7-2-10(8-18-13)14(15,16)17/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

科学研究应用

钯芳基肟金属环反应

Kim 和 Gabbai (2004) 的研究调查了钯芳基肟金属环与甲基对硫磷酸酯的反应,揭示了具有各种配体的单核和双核配合物的形成。这项研究证明了这些配合物在化学反应和分子合成中的潜在用途 (Kim 和 Gabbai,2004)。

有机金属化学中的氧化还原活性吡啶配体

Pointillart 等人(2009)合成了含有 4-(2-四噻富瓦烯基乙烯基)吡啶配体的聚(β-二酮酸盐)稀土配合物的自由基阳离子盐。这项研究探讨了这些化合物的发光和磁性,表明它们在材料科学和光子应用中的潜力 (Pointillart 等人,2009)。

锌(II) 盐与吡啶配体的反应性

Ghosh、Savitha 和 Bharadwaj (2004) 研究了吡啶-2,4,6-三羧酸与 Zn(II) 盐的反应性。该研究重点介绍了配位聚合物和金属大环的形成,表明在配位化学和材料科学中的潜在应用 (Ghosh、Savitha 和 Bharadwaj,2004)。

以氧为中心的三角钌配合物的氧化还原性质

Abe 等人(1996)研究了具有 N-甲基-4,4'-联吡啶离子氧中心乙酸桥联三角钌配合物。它们可逆的多步电化学性质表明在电化学和催化中的潜在应用 (Abe 等人,1996)。

带有吡啶螯合物的铱(III) 荧光粉

Lin 等人(2016)合成了含有功能性 2-苯基-6-(咪唑-2-亚甲基)吡啶螯合物的双三齿铱(III) 荧光粉。这项研究与 OLED 技术领域相关,表明这些配合物在发光应用中的潜力 (Lin 等人,2016)。

五氟苯铵三氟甲磺酸盐作为催化剂

Hussain 等人(2014)描述了五氟苯铵三氟甲磺酸盐在催化合成取代的 2,4-二芳基-5H-茚并[1,2-b]吡啶-5-酮中的用途。这表明了它作为有机合成中有效催化剂的用途 (Hussain 等人,2014)。

作用机制

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . They are thought to act on a variety of targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s worth noting that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds containing boron, such as organoboron derivatives, have gained popularity in medicinal chemistry recently . They are commonly used reagents for C–C bond formation, either via classical palladium-mediated transformations or through other more recent coupling methods .

Pharmacokinetics

Pharmacokinetic studies typically involve determining these properties to understand the drug’s bioavailability .

Result of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

属性

IUPAC Name |

[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c1-9(19)20-11-3-5-12(6-4-11)21-13-7-2-10(8-18-13)14(15,16)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGDGASKZXKARK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)

![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)